molecular formula C10H6ClNO2 B8683347 7-Chloro-2-nitrosonaphthalen-1-ol CAS No. 56820-59-8

7-Chloro-2-nitrosonaphthalen-1-ol

Cat. No.: B8683347
CAS No.: 56820-59-8
M. Wt: 207.61 g/mol
InChI Key: IIIYIPXBZUMXMC-UHFFFAOYSA-N
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Description

7-Chloro-2-nitrosonaphthalen-1-ol is a naphthol derivative featuring a chlorine substituent at the 7-position and a nitroso (-NO) group at the 2-position of the naphthalene ring. Naphthols are widely studied for their roles in organic synthesis, catalysis, and pharmaceutical intermediates, with substituent positions and functional groups critically influencing reactivity and applications .

Properties

CAS No.

56820-59-8

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

7-chloro-2-nitrosonaphthalen-1-ol

InChI

InChI=1S/C10H6ClNO2/c11-7-3-1-6-2-4-9(12-14)10(13)8(6)5-7/h1-5,13H

InChI Key

IIIYIPXBZUMXMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2O)N=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chloronaphthalen-1-ol (CAS: N/A; )

  • Structure : Chlorine at 2-position, hydroxyl at 1-position.
  • Synthesis: Synthesized via ring-expansion of 1-indanones with 80% isolated yield .
  • Key Differences :
    • The absence of a nitroso group reduces redox activity compared to 7-Chloro-2-nitrosonaphthalen-1-ol.
    • Chlorine at the 2-position may sterically hinder electrophilic substitution reactions compared to the 7-position in the target compound.

7-Amino-naphthalen-1-ol (CAS: 4384-92-3; )

  • Structure: Amino (-NH₂) at 7-position, hydroxyl at 1-position.
  • Molecular Weight : 159.19 g/mol (vs. ~197.6 g/mol estimated for the target compound).
  • Reactivity: The amino group is strongly electron-donating, enhancing nucleophilic aromatic substitution (NAS) reactivity, whereas the nitroso group in the target compound may participate in coordination chemistry or oxidative coupling .

7-Cycloheptyl-naphthalen-2-ol ()

  • Structure : Cycloheptyl at 7-position, hydroxyl at 2-position.
  • Synthesis : Prepared via Pd-catalyzed cross-coupling with Grignard reagents (72% yield).
  • Steric Effects : The bulky cycloheptyl group contrasts with the smaller chloro and nitroso substituents in the target compound, suggesting differences in solubility and steric hindrance during reactions .

1-[(3-Methylpiperidin-1-yl)(3-nitrophenyl)methyl]naphthalen-2-ol ()

  • Structure: Nitro (-NO₂) at the benzene ring, hydroxyl at 2-position.
  • Electronic Effects : The nitro group is more electron-withdrawing than nitroso, altering aromatic ring electrophilicity .

Data Table: Comparative Analysis of Naphthol Derivatives

Compound Substituents Molecular Weight (g/mol) Synthesis Yield Key Reactivity Features Evidence ID
2-Chloronaphthalen-1-ol 2-Cl, 1-OH ~174.6 80% High yield via ring-expansion
7-Amino-naphthalen-1-ol 7-NH₂, 1-OH 159.19 N/A Enhanced NAS reactivity
7-Cycloheptyl-naphthalen-2-ol 7-Cycloheptyl, 2-OH ~240.3 72% Steric hindrance in coupling
Target (Hypothetical) 7-Cl, 2-NO, 1-OH ~197.6 N/A Potential for redox/coordination N/A

Key Research Findings

  • Substituent Position : Chlorine at the 7-position (vs. 2-position in ) may reduce steric interference in para-substitution reactions but increase electronic deactivation of the ring.
  • Nitroso vs.
  • Synthetic Challenges : The nitroso group’s sensitivity to oxidation or reduction may require milder conditions compared to halogenated or alkylated naphthols .

Notes

  • Further experimental studies are needed to validate the hypothesized properties and synthetic pathways for the target compound.

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